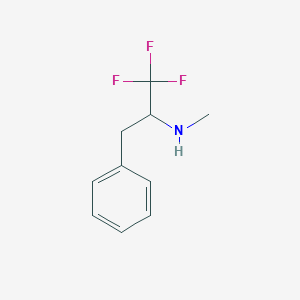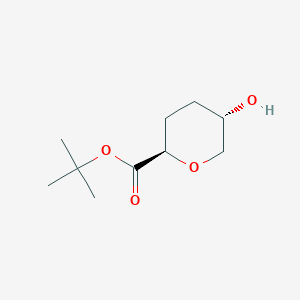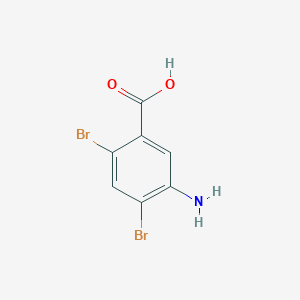
5-Amino-2,4-dibromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,4-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen at position 5 is replaced by an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of 5-Aminobenzoic Acid: : One common method to synthesize 5-Amino-2,4-dibromobenzoic acid involves the bromination of 5-aminobenzoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 2 and 4 positions.
-
Direct Amination: : Another method involves the direct amination of 2,4-dibromobenzoic acid. This can be achieved through a nucleophilic substitution reaction where an amino group is introduced to the 5-position using reagents like ammonia (NH3) or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : 5-Amino-2,4-dibromobenzoic acid can undergo various substitution reactions due to the presence of bromine atoms. For example, nucleophilic substitution can replace bromine atoms with other nucleophiles such as hydroxyl groups, thiols, or amines.
-
Oxidation and Reduction: : The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium thiolate (KSR), or amines (RNH2) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Propiedades
Fórmula molecular |
C7H5Br2NO2 |
|---|---|
Peso molecular |
294.93 g/mol |
Nombre IUPAC |
5-amino-2,4-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
Clave InChI |
MCAJUBQVKJBOFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1N)Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


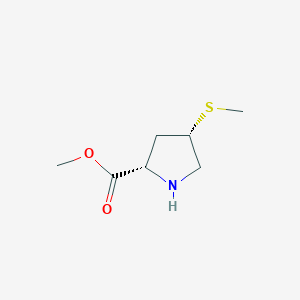
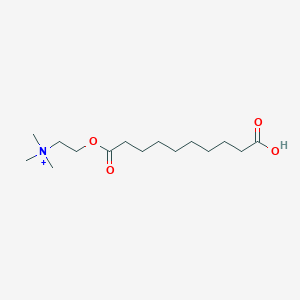
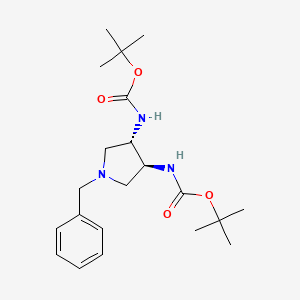
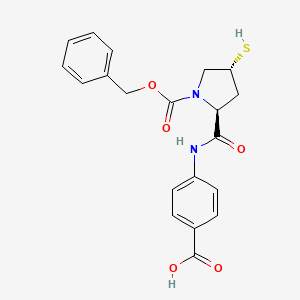
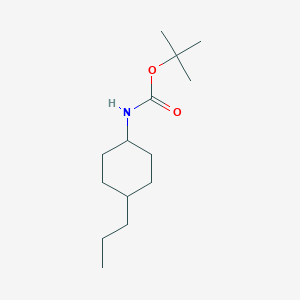
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
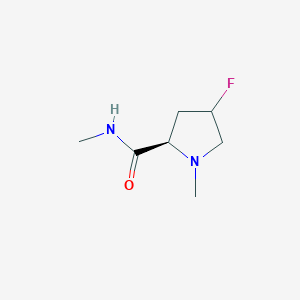
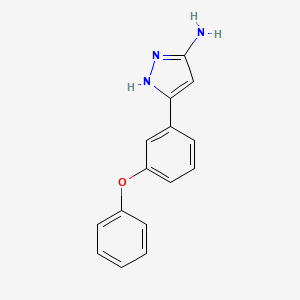
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)
![(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
![2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)
